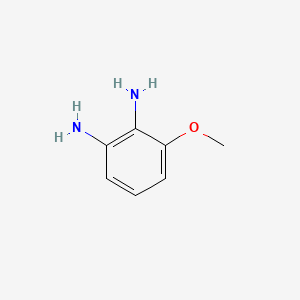

3-Methoxybenzene-1,2-diamine

Description

Contextualizing 3-Methoxybenzene-1,2-diamine within Advanced Diamine Chemistry Research

Aromatic 1,2-diamines, also known as ortho-phenylenediamines, are a cornerstone of heterocyclic chemistry. thermofisher.comwikipedia.org Their ability to undergo condensation reactions with a variety of diketones, aldehydes, and carboxylic acids makes them invaluable precursors to a wide range of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. wikipedia.orgrsc.org These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. a2bchem.com

Within this important class of compounds, this compound (also known as 2,3-Diaminoanisole) offers distinct reactivity. The presence of the methoxy (B1213986) (-OCH₃) group at the 3-position exerts a significant electronic influence on the benzene (B151609) ring. As an electron-donating group, it can enhance the nucleophilicity of the diamine and influence the regioselectivity of cyclization reactions, a critical factor in the synthesis of precisely substituted target molecules. rsc.org The strategic placement of this group, adjacent to the diamine functionality, makes this compound a subject of interest in the design of catalysts and the synthesis of biologically active compounds where specific substitution patterns are required for efficacy. researchgate.net Its role as a heterocyclic building block is noted in its classification among precursors for pyrazines and related structures. pharmaffiliates.com Research into manganese-catalyzed processes for synthesizing 1,2,3,4-tetrahydroquinoxalines, for instance, utilizes o-phenylenediamines as key starting materials for direct reactions with diols. researchgate.net

Historical Perspective of this compound in Complex Synthetic Methodologies

The broader field of diamine chemistry has historical roots in the early 20th century, with investigations into compounds like ethylenediamine (B42938) forming the basis for clinically important molecules such as antihistamines. The synthesis of substituted aromatic diamines followed the development of nitration and reduction chemistries on benzene derivatives. For instance, the related isomer 2,4-diaminoanisole (B165692) was first prepared in 1913 by the reduction of 2,4-dinitroanisole. who.int

Specific documented synthetic work involving this compound appeared in the post-war era. A synthesis route utilizing the compound was reported in a 1953 edition of the Bollettino Scientifico della Facolta di Chimica Industriale di Bologna, indicating its availability and use in academic research by that time. alfa-chemistry.com

More recently, the compound has been employed in complex, multi-step syntheses of molecules with potential therapeutic applications. For example, in 2023, researchers reported the use of this compound in the synthesis of novel tetrahydroquinoxaline sulfonamide derivatives designed as inhibitors of the colchicine (B1669291) binding site on tubulin, a target for anticancer agents. rsc.org In this synthetic pathway, the diamine was first converted to N¹-benzyl-5-methoxybenzene-1,2-diamine, which then served as a key intermediate for constructing the core 7-methoxy-1,2,3,4-tetrahydroquinoxaline scaffold. rsc.org This application underscores the compound's enduring relevance as a specialized building block in the pursuit of complex, biologically active molecules.

Compound Properties and Names

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | thermofisher.comsigmaaldrich.com |

| CAS Number | 37466-89-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₀N₂O | sigmaaldrich.com |

| Molecular Weight | 138.17 g/mol | nih.gov |

| Physical Form | Powder, crystalline or fused solid | thermofisher.com |

| Appearance | Brown or purple to black | thermofisher.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLWXPJTAKXXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276664 | |

| Record name | 3-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-89-0 | |

| Record name | 3-Methoxy-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 3 Methoxybenzene 1,2 Diamine

Catalytic Reduction Pathways for 3-Methoxybenzene-1,2-diamine Synthesis

The most common synthetic route to this compound involves the reduction of its corresponding nitro precursor, 3-methoxy-2-nitroaniline (B173927). This transformation can be achieved through various catalytic and chemical reduction methods, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysis is a cornerstone of industrial synthesis, providing efficient and recyclable catalytic systems for the reduction of nitroarenes. The synthesis of this compound from 3-methoxy-2-nitroaniline is effectively achieved using metal catalysts supported on solid matrices. Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have demonstrated high catalytic activity for the hydrogenation of similar nitro-aromatic compounds. rsc.org For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline proceeds with high conversion and selectivity using these catalysts. rsc.orgresearchgate.net The synergy between the two metals in an alloy phase is believed to enhance the catalytic performance compared to monometallic systems. rsc.org

Another widely used and highly efficient catalyst is palladium on carbon (Pd/C), which facilitates the reduction of nitroanilines under hydrogen pressure. researchgate.net Modified skeletal nickel catalysts, prepared from rapidly quenched alloys, have also been employed, showing excellent activity and stability over numerous cycles under optimized temperature and pressure conditions. researchgate.net These solid-supported catalysts are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse, which aligns with the principles of green chemistry. unimi.it

| Catalyst | Precursor Example | Solvent | Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| Bimetallic Cu0.7Ni0.3 | 3-nitro-4-methoxy-acetylaniline | N/A | 140 °C, 2 h, H2 | 95.7% Conversion, 99.4% Selectivity | rsc.org |

| Skeletal Ni | 3-nitro-4-methoxy-acetylaniline | Methanol | 60 °C, 1.0 MPa, 40 min, H2 | 100% Conversion, 99.9% Selectivity | researchgate.net |

| 5% Pd/C | p-nitroaniline | Methanol | 40-60 °C, 200-1000 kPa, H2 | High Conversion | researchgate.net |

| CuFe2O4 Nanoparticles | 2-nitroaniline | Water | Room Temp, NaBH4 | Rapid Reduction | nih.gov |

Chemical Reduction Methods for this compound

Chemical reduction offers an alternative to catalytic hydrogenation and is often performed using stoichiometric reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reductant, particularly in laboratory-scale synthesis. unimi.it The reduction of nitroanilines with NaBH₄ is often facilitated by transition metal-based catalysts that accelerate the reaction, which can otherwise be slow. unimi.itnih.gov This method is advantageous for its mild reaction conditions, often proceeding at room temperature. nih.gov

Historically, the Béchamp reduction, which uses metallic iron in an acidic medium, was a primary industrial method for producing anilines from nitroarenes. unimi.it While effective, this classic stoichiometric process generates significant amounts of iron oxide by-products, making it less economically and environmentally attractive compared to modern catalytic methods. unimi.it Another historical method is the Zinin reaction, which utilizes sodium sulfide (B99878) as the reductant. wikipedia.org These chemical methods, while foundational, are often superseded by catalytic approaches in large-scale production due to higher efficiency and lower waste generation. unimi.it

Condensation Reactions and Heterocyclic Ring Formation Utilizing this compound

The two adjacent amino groups of this compound provide a reactive scaffold for condensation reactions with various electrophiles, leading to the formation of important heterocyclic cores such as quinoxalines and benzimidazoles.

Quinoxaline Core Skeleton Synthesis from this compound

Quinoxalines are bicyclic heteroaromatic compounds synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov The reaction of this compound with various α-diketones, such as benzil, in the presence of a catalyst yields 5-methoxyquinoxaline (B94556) derivatives. Various catalytic systems can be employed to promote this cyclocondensation, including ammonium (B1175870) heptamolybdate tetrahydrate in an ethanol/water medium, which offers a green and efficient protocol at room temperature. sid.ir The reaction generally proceeds with high yields and short reaction times. nih.govsid.ir The nature of the substituents on the diamine can influence the reaction; electron-donating groups like the methoxy (B1213986) group on this compound typically favor product formation. nih.gov

| Aryl-1,2-diamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O, EtOH/H2O, RT | 2,3-Diphenylquinoxaline | 95% | sid.ir |

| 4-Chlorobenzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O, EtOH/H2O, RT | 6-Chloro-2,3-diphenylquinoxaline | 94% | sid.ir |

| Benzene-1,2-diamine | Benzil | AlCuMoVP, Toluene, RT | 2,3-Diphenylquinoxaline | 96% | nih.gov |

| 4-Methylbenzene-1,2-diamine | Benzil | AlCuMoVP, Toluene, RT | 6-Methyl-2,3-diphenylquinoxaline | 98% | nih.gov |

Benzimidazole (B57391) Scaffold Construction from this compound Precursors

The benzimidazole ring system is a prevalent structural motif in pharmaceuticals. A primary synthetic route involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. semanticscholar.org The reaction of this compound with a carboxylic acid, often under acidic conditions (Phillips-Ladenburg reaction), or with an aldehyde in the presence of an oxidizing agent (Weidenhagen reaction), leads to the formation of 4-methoxybenzimidazole derivatives. semanticscholar.org For example, reacting 3,6-dimethoxybenzene-1,2-diamine (B2530320) with acetic acid yields 4,7-dimethoxy-2-methyl-1H-benzimidazole, a key building block for more complex molecules. researchgate.net These reactions provide a direct and versatile method for constructing the benzimidazole scaffold, incorporating a wide variety of substituents at the 2-position depending on the carbonyl partner used. researchgate.net

Derivatization to Aromatic Imine Compounds via this compound

The amino groups of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.net The condensation of aromatic diamines with aromatic dialdehydes can lead to the formation of various macrocyclic imine structures. nih.gov While the reaction with a mono-aldehyde would typically yield a di-imine, controlling the stoichiometry can allow for the selective formation of a mono-imine. These reactions are often straightforward, sometimes occurring in aqueous media without a catalyst under mild conditions. researchgate.net The resulting imine compounds are valuable intermediates themselves and can be further reduced to form stable secondary amines or used as ligands in coordination chemistry.

Fused Imidazole (B134444) Derivatives Synthesis Involving this compound

The synthesis of fused imidazole derivatives, particularly benzimidazoles, represents a cornerstone of heterocyclic chemistry, with this compound serving as a key building block. The fundamental reaction involves the cyclocondensation of an o-phenylenediamine with a suitable one-carbon electrophile. A widely utilized and efficient method is the reaction of (hetero)aromatic ortho-diamines with various aldehydes. organic-chemistry.org This reaction can be effectively promoted by chlorotrimethylsilane (B32843) (TMSCl) in a solvent such as dimethylformamide (DMF), which acts as both a promoter and a water-acceptor agent. organic-chemistry.org The process typically involves heating the reactants, followed by air oxidation to yield the aromatic benzimidazole ring system. organic-chemistry.org

This methodology is versatile, accommodating a wide range of aldehydes. organic-chemistry.org When this compound is used as the diamine component, it leads to the formation of 4-methoxybenzimidazole derivatives. The reaction proceeds through an initial formation of a Schiff base, followed by cyclization and subsequent oxidation. Other synthetic strategies for creating the fused imidazole ring include the Marckwald reaction, which utilizes α-amino ketones. nih.govresearchgate.net More broadly, the synthesis of substituted imidazoles can be achieved through various routes, such as the Radziszewski reaction and multi-component reactions, highlighting the diverse pathways available for constructing these important heterocyclic scaffolds. nih.govnih.gov

Table 1: General Conditions for Fused Benzimidazole Synthesis from o-Diamines

| Reagents | Promoter/Catalyst | Solvent | Key Features |

|---|---|---|---|

| o-Diamine, Aldehyde | Chlorotrimethylsilane (TMSCl) | DMF | Efficient, high-purity products, accommodates various aldehydes. organic-chemistry.org |

| o-Diamine, Carboxylic Acid | Acid Catalyst (e.g., HCl) | High-boiling solvent | Phillips condensation, requires harsh conditions. |

| o-Diamine, Aldehyde | Oxidizing Agent (e.g., Na₂S₂O₅) | DMF | One-pot synthesis of substituted benzimidazoles. derpharmachemica.com |

Stereoselective Synthesis and Chiral Transformations of this compound Analogues

Enantiomeric Preparations of this compound-derived Sulfonamides

The preparation of enantiomerically pure sulfonamides derived from this compound analogues is a specialized area of stereoselective synthesis. Direct synthesis from the achiral diamine requires a resolution step or the introduction of a chiral auxiliary. A common strategy involves the derivatization of a chiral diamine with a sulfonyl chloride. While literature specifically detailing the enantiomeric preparation of sulfonamides from this compound is scarce, general principles of stereoselective synthesis can be applied.

One approach would involve the resolution of a racemic precursor derived from the diamine, followed by reaction with a sulfonylating agent. Alternatively, a prochiral derivative of this compound could undergo an asymmetric reaction, such as a desymmetrization, to install the desired stereochemistry before the formation of the sulfonamide. The development of catalysts for stereoselective reactions is a promising field, often relying on sterically crowded and modifiable ligands, a role that chiral 1,2-ethylenediamine derivatives can fulfill. researchgate.net

Chiral Separation Techniques for this compound Derivatives

The separation of enantiomers of chiral derivatives of this compound is crucial for their application in stereoselective synthesis and catalysis. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. phenomenex.com The choice of CSP is empirical and depends on the specific structure of the analyte. phenomenex.com Pirkle-type columns and ligand-exchange columns are effective for separating various classes of chiral compounds, including derivatized amino acids and aromatic amines. phenomenex.com

Another advanced method for the chiral separation of 1,2-diamines is molecular imprinting. nih.gov This technique involves creating a polymer with cavities that are complementary in shape and functionality to a specific template molecule. nih.gov For instance, imprinted polymers prepared with a chiral 1,2-diamine template have been shown to effectively separate the enantiomers of other racemic diamines. nih.gov The enantioselectivity of these separations can be enhanced by modifying the mobile phase, for example, by adding achiral primary amines to the eluent. nih.gov

Control of Stereochemistry in Complex Reaction Sequences Involving this compound Precursors

Controlling stereochemistry is paramount in the synthesis of complex molecules. Precursors derived from this compound can be utilized in reactions where stereochemical outcomes are directed. A key strategy involves the conversion of the diamine into a chiral ligand for a metal catalyst, which then directs the stereochemistry of a subsequent reaction.

Furthermore, the stereochemistry of diamine derivatives themselves can be controlled. For example, a procedure has been developed for the selective ring-opening of cis-2,4,5-triarylimidazolines to form erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net These erythro products can then undergo quantitative isomerization to the corresponding threo-ethylenediamine derivatives by treatment with a strong base. researchgate.net This demonstrates that the stereochemical configuration at the two carbon atoms bearing the amino groups can be selectively manipulated, a principle that could be extended to complex sequences involving precursors from this compound.

Other Significant Reaction Pathways and Functional Group Interconversions of this compound

Reactions Leading to Complex Polyheterocyclic Systems

Beyond the synthesis of simple benzimidazoles, this compound is a valuable precursor for the construction of more complex polyheterocyclic systems. These structures are often built by annulating additional rings onto the benzimidazole core. nih.gov For instance, the diamine can participate in multi-component reactions or tandem reaction sequences to rapidly build molecular complexity.

One such strategy involves the van Leusen imidazole synthesis, which can be combined with subsequent cycloaddition reactions. For example, an appropriately functionalized imidazole can undergo an intramolecular alkyne-azide cycloaddition (a "click" reaction) to form fused triazolo-imidazole skeletons. researchgate.net By designing a synthetic route that begins with this compound to form a functionalized benzimidazole precursor, this compound can serve as a scaffold for creating elaborate, fused polyheterocyclic systems with potential applications in medicinal chemistry and materials science.

Functionalization of the Amino and Methoxy Groups of this compound

The reactivity of the vicinal amino groups and the methoxy substituent on the benzene (B151609) ring of this compound allows for a range of chemical transformations. These modifications are crucial for incorporating this diamine scaffold into larger, more complex molecular architectures. Key functionalization strategies include cyclocondensation, acylation, and alkylation of the amino groups, as well as demethylation of the methoxy group.

Reactions of the Amino Groups

The two adjacent amino groups are highly nucleophilic and readily participate in reactions with various electrophiles.

Cyclocondensation Reactions: One of the most prominent applications of this compound is its use as a precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles. The condensation reaction with aldehydes is a common and efficient method for constructing the benzimidazole core. This reaction typically proceeds under mild conditions and can be catalyzed by various reagents or even proceed under catalyst-free conditions. For instance, the reaction of o-phenylenediamines with a variety of aldehydes in the presence of lanthanum chloride (10 mol%) in acetonitrile (B52724) at room temperature affords 2-substituted benzimidazoles in good yields rsc.org. Another green approach involves the use of an onion extract as a catalyst for the reaction between 1,2-diamines and nitroalkenes, also yielding 2-substituted benzimidazoles acgpubs.org.

A solvent-controllable photoreaction of 4-methoxyazobenzenes has been developed for the synthesis of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles. This method involves the irradiation of 4-methoxyazobenzenes in acetal (B89532) containing hydrochloric acid nih.gov.

| Diamine Reactant | Aldehyde/Nitroalkene Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | 3,4,5-Trimethoxybenzaldehyde | Lanthanum chloride (10 mol%), Acetonitrile, Room Temperature | 2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole | Good | rsc.org |

| 1,2-Diamines | Aromatic/Aliphatic/Heteroaromatic Nitroalkenes | Onion Extract, Water | 2-Substituted Benzimidazoles | 80-95% | acgpubs.org |

| Derived from 4-Methoxyazobenzenes | Acetaldehyde (from solvent) | 365 nm irradiation, DMF, 0.5 M HCl | 1-Aryl-6-methoxy-2-methyl-1H-benzimidazoles | Moderate to Good | nih.gov |

Selective N-Arylation: The selective functionalization of one of the amino groups can be achieved through specific synthetic strategies. For example, the irradiation of 4-methoxyazobenzenes in dimethylformamide (DMF) containing hydrochloric acid leads to the formation of N²-aryl-4-methoxybenzene-1,2-diamines as the major product nih.gov. This selective arylation is a valuable tool for creating unsymmetrically substituted diamine derivatives.

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxy-4′-substituted-azobenzenes | 365 nm irradiation, DMF, 0.5 M HCl, Ambient Nitrogen, 2.5 h | N²-Aryl-4-methoxybenzene-1,2-diamines | 58-79% | nih.gov |

Acylation and Alkylation: The amino groups of this compound can undergo acylation with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. While specific examples for this compound are not abundant in the readily available literature, the general reactivity of o-phenylenediamines suggests that these reactions are feasible. Similarly, N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be challenging and may require specific reaction conditions and protecting group strategies.

Reactions of the Methoxy Group

The methoxy group, an ether linkage on the aromatic ring, is generally stable but can be cleaved under specific and often harsh conditions to yield a hydroxyl group.

Demethylation (Ether Cleavage): The conversion of the methoxy group to a hydroxyl group is a key transformation that increases the functionality of the molecule, allowing for further reactions at that position. This demethylation is typically achieved through ether cleavage reactions using strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃).

The reaction with HBr or HI involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. The use of BBr₃ is often preferred for its high efficiency and ability to proceed under milder conditions compared to strong acids. The mechanism with BBr₃ involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the transfer of a bromide ion to the methyl group.

| Reagent | General Conditions | Product | Notes |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Reflux in aqueous HBr | Phenol derivative | Requires strong acidic conditions and high temperatures. |

| Hydriodic Acid (HI) | Reflux in aqueous HI | Phenol derivative | Similar to HBr, requires strong acidic conditions. |

| Boron Tribromide (BBr₃) | In an inert solvent (e.g., CH₂Cl₂), often at low temperatures (e.g., 0 °C to room temperature) | Phenol derivative | Generally provides higher yields and proceeds under milder conditions. |

The ability to selectively functionalize both the amino and methoxy groups of this compound underscores its versatility as a scaffold in organic synthesis, providing access to a wide range of complex and potentially bioactive molecules.

Advanced Spectroscopic and Analytical Characterization of 3 Methoxybenzene 1,2 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Methoxybenzene-1,2-diamine Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. researchgate.net For derivatives of this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) NMR experiments provide critical information about the molecular framework.

In a typical ¹H NMR spectrum of a derivative, the methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm. mdpi.com The protons on the aromatic ring exhibit complex splitting patterns (multiplets) between δ 6.5 and 7.5 ppm, with their specific chemical shifts and coupling constants (J values) being highly dependent on the substitution pattern on the benzene (B151609) ring and the nature of the derivative. The protons of the amine groups (-NH₂) often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the methoxy group is typically observed around δ 55-60 ppm. mdpi.com Aromatic carbons resonate in the δ 110–160 ppm region, with their exact shifts influenced by the electronic effects of the substituents. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Derivative: N-(2-amino-3-methoxyphenyl)acetamide

| Atom | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | HMBC Correlations (¹H → ¹³C) |

| -OCH₃ | 3.85 (s, 3H) | 55.8 | C-3 |

| -NH₂ | 4.50 (br s, 2H) | - | C-1, C-2 |

| -NH- | 8.90 (s, 1H) | - | C=O, C-2 |

| H-4 | 6.80 (t, 1H, J=7.9) | 118.5 | C-2, C-6 |

| H-5 | 6.70 (dd, 1H, J=7.9, 1.5) | 112.0 | C-3, C-1 |

| H-6 | 7.10 (dd, 1H, J=7.9, 1.5) | 125.0 | C-2, C-4 |

| C-1 | - | 138.0 | - |

| C-2 | - | 135.5 | - |

| C-3 | - | 150.2 | - |

| CH₃-C=O | 2.15 (s, 3H) | 24.5 | C=O |

| CH₃-C=O | - | 169.0 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For derivatives of this compound, which contain aromatic chromophores, this technique provides insight into their electronic absorption properties. The absorption of UV or visible light promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). scielo.org.za

The spectra of these derivatives are typically characterized by strong absorption bands in the UV region, corresponding to π→π* transitions within the benzene ring. The position of the maximum absorption (λ_max) and the intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring as well as the extent of conjugation in the molecule. The amino and methoxy groups, being electron-donating, generally cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Further derivatization can modify these electronic characteristics, leading to shifts in λ_max that can be correlated with the molecular structure.

Table 2: Hypothetical UV-Vis Absorption Data for this compound Derivatives in Methanol

| Derivative | Substituent | λ_max 1 (nm) | λ_max 2 (nm) | Transition Type |

| A | -H (Parent Diamine) | 245 | 295 | π→π |

| B | -COCH₃ (Amide) | 255 | 310 | π→π |

| C | -N=CH-Ph (Schiff Base) | 265 | 350 | π→π* (Extended Conjugation) |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Derived Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is particularly valuable for assessing the thermal stability of polymers and other materials derived from this compound. unibo.itresearchgate.net When this diamine is used as a monomer to synthesize polymers like polyamides or polyimides, TGA is critical for determining their service temperature range and degradation characteristics. researchgate.netresearchgate.net

The TGA curve plots percentage weight loss against temperature. From this curve, key parameters can be determined, such as the onset temperature of decomposition (T_onset), which indicates the beginning of thermal degradation, and the temperature of maximum decomposition rate (T_max). The amount of material remaining at the end of the analysis at a high temperature (e.g., 800 °C) is known as the char yield, which can be an indicator of fire resistance. Materials with higher decomposition temperatures and higher char yields are considered more thermally stable. researchgate.net

Table 3: TGA Data for Hypothetical Polymers Derived from this compound under a Nitrogen Atmosphere

| Polymer Sample | Monomer Co-reactant | T_onset (°C) | T_max (°C) | Char Yield at 800°C (%) |

| Polymer 1 | Aliphatic Diacid Chloride | 380 | 415 | 35 |

| Polymer 2 | Aromatic Dianhydride | 510 | 545 | 62 |

| Polymer 3 | Epoxy Resin | 400 | 430 | 45 |

Transmission Electron Microscopy (TEM) in Nanomaterial Characterization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of materials at the nanoscale. mdpi.com If derivatives of this compound are used in the synthesis of nanomaterials, such as nanoparticles, nanorods, or thin films, TEM is essential for characterizing their size, shape, and morphology.

In a TEM analysis, a beam of electrons is transmitted through an ultrathin sample. The interactions of the electrons with the sample form an image that reveals detailed morphological information. From TEM images, one can determine the average particle size, size distribution, and shape (e.g., spherical, rod-like, irregular). For crystalline nanomaterials, high-resolution TEM (HRTEM) can even be used to visualize the atomic lattice fringes, providing information about the crystal structure and defects.

Table 4: Hypothetical TEM Analysis of Nanoparticles Synthesized Using a this compound Derivative

| Sample ID | Synthesis Method | Average Particle Diameter (nm) | Size Distribution (± nm) | Observed Morphology |

| NM-1 | Precipitation | 55 | 8 | Spherical |

| NM-2 | Hydrothermal | 80 | 12 | Cubic |

| NM-3 | Emulsion Polymerization | 120 | 15 | Irregular Aggregates |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of synthesized derivatives of this compound, thereby confirming the successful outcome of a chemical reaction. purdue.edu High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which allows for the determination of the elemental formula of the compound. benthamopen.com

Beyond molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. nih.govmiamioh.edu The molecular ion is subjected to fragmentation, and the resulting fragment ions are analyzed. The way a molecule breaks apart is often characteristic of its structure. For a derivative of this compound, characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavages related to the amine substituents, can be observed, helping to piece together the molecular structure.

Table 5: Illustrative Mass Spectrometry Data for a Hypothetical Schiff Base Derivative (formed with Benzaldehyde)

| Analysis Type | m/z Value (Observed) | Assignment | Plausible Neutral Loss |

| HRMS | 226.1106 | [M]⁺ (C₁₄H₁₄N₂O) | - |

| MS/MS | 211.0871 | [M - CH₃]⁺ | •CH₃ |

| MS/MS | 149.0735 | [M - C₆H₅]⁺ | •C₆H₅ |

| MS/MS | 118.0657 | [M - C₇H₅N]⁺ | Benzonitrile |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. vscht.cz For derivatives of this compound, HPLC is essential for assessing the purity of the final product from a synthesis. It can effectively separate the desired compound from any unreacted starting materials, byproducts, or other impurities.

The technique works by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. A detector records the retention time (Rt) and abundance of each component. The purity of the target compound is typically determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 6: Example of a Purity Assessment by HPLC for a Synthesized Derivative

| Peak No. | Retention Time (Rt, min) | Peak Area (%) | Identity |

| 1 | 2.54 | 1.8 | Starting Material (this compound) |

| 2 | 3.88 | 0.9 | Byproduct |

| 3 | 5.72 | 97.1 | Desired Product |

| 4 | 6.91 | 0.2 | Unknown Impurity |

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid materials. americanpharmaceuticalreview.com For solid derivatives of this compound, PXRD is used to identify the crystalline phase, determine the degree of crystallinity, and distinguish between different polymorphic forms. units.it

In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Crystalline materials produce a unique pattern of sharp peaks, which acts as a "fingerprint" for that specific crystal structure. americanpharmaceuticalreview.com The positions (2θ values) and intensities of the peaks are characteristic of the compound's crystal lattice. In contrast, amorphous materials, which lack long-range atomic order, produce a broad, diffuse halo instead of sharp peaks. This technique is crucial in pharmaceutical and materials science applications where the crystalline form can significantly impact properties like solubility and stability. units.it

Table 7: Representative PXRD Peak List for a Hypothetical Crystalline Derivative

| Peak Position (2θ) | Relative Intensity (%) |

| 10.5 | 85 |

| 15.2 | 45 |

| 18.8 | 100 |

| 21.1 | 70 |

| 25.4 | 92 |

| 28.9 | 58 |

Computational Chemistry and Theoretical Studies on 3 Methoxybenzene 1,2 Diamine Systems

Molecular Docking and Ligand-Protein Interaction Analysis of 3-Methoxybenzene-1,2-diamine Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id It is instrumental in drug discovery for determining the affinity and binding mode of small molecules (ligands) to macromolecules (receptors). walisongo.ac.id Studies on analogues of this compound, such as 3-methoxy flavone (B191248) derivatives, have utilized molecular docking to explore their potential as therapeutic agents.

For instance, docking studies of 3-methoxy flavone derivatives have been performed on key cancer targets like the Estrogen Receptor-alpha (ER-α) and Epidermal Growth Factor Receptor (EGFR). nih.gov The binding energy, which indicates the strength of the interaction, is a critical parameter evaluated in these studies. A lower binding energy signifies a more stable and stronger ligand-protein interaction. walisongo.ac.id In one such study, a derivative, compound Cii, exhibited a very low binding energy of -10.14 kcal/mol with the ER-α receptor, while other derivatives, Cvi and Cvii, showed a docking score of -9.42 kcal/mol with the EGFR receptor. nih.gov These findings suggest a strong binding affinity and a stable complex, highlighting the potential of these analogues as inhibitors. The analysis of these interactions reveals specific residues within the protein's binding pocket that are crucial for the ligand's activity, providing a roadmap for further structural modifications. nih.govnih.govsemanticscholar.org

| Compound/Analogue | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| Compound Cii (3-methoxy flavone derivative) | ER-α | -10.14 nih.gov |

| Compound Cvi (3-methoxy flavone derivative) | EGFR | -9.42 nih.gov |

| Compound Cvii (3-methoxy flavone derivative) | EGFR | -9.42 nih.gov |

| Control Ligand IOG | ER-α | -12.84 nih.gov |

| Control Ligand 2WR | EGFR | -11.48 nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with improved potency and selectivity. Lead optimization is the process of modifying a biologically active compound (a "lead") to enhance its properties, such as efficacy, safety, and pharmacokinetics. chemrxiv.org

In the context of 1,2-diamine analogues, combinatorial chemistry has been employed as a powerful lead optimization strategy. nih.govconsensus.app For example, a solid-phase synthesis approach was developed to create a large library of 63,238 diamine analogues based on the antituberculosis drug ethambutol. nih.gov By screening these compounds, researchers identified that analogues with large hydrophobic moieties were frequently active. nih.gov This suggests that a key pharmacophoric feature for this class of compounds is a significant hydrophobic group, likely interacting with an isoprenoid binding site on the target enzyme. nih.gov This strategy led to the identification of N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine, which showed a 14-35-fold improvement in activity against Mycobacterium tuberculosis compared to the original lead compound, ethambutol. nih.govconsensus.app This iterative process of design, synthesis, and testing is central to modern drug discovery and lead optimization. chemrxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations of this compound Derived Compounds with Biological Targets

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. mdpi.com MD simulations are crucial for evaluating the binding affinity and structural stability of a ligand within a protein's active site. mdpi.com

Studies on related heterocyclic systems have demonstrated the power of MD simulations. For instance, simulations of an indazol-pyrimidine derivative (compound 5f) bound to the c-KIT receptor were conducted to assess the complex's stability. mdpi.com Key parameters analyzed include the Root-Mean-Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues, and the Radius of Gyration (Rg), which indicates the compactness of the protein-ligand complex. mdpi.com A lower RMSF value for the complex compared to the unbound protein (apo-protein) suggests reduced flexibility and a more stable binding. mdpi.com Similarly, a stable Rg value over the simulation time indicates that the complex maintains a compact and rigid structure. mdpi.com The use of MD-derived features is also being integrated into neural network models to better predict the biological activities of conformationally flexible molecules. nih.govnih.gov

| System | Average RMSF (Å) | Average Radius of Gyration (Rg) (Å) | Mean SASA (Ų) |

|---|---|---|---|

| Apo-protein (c-KIT) | 1.00 ± 0.50 mdpi.com | 19.71 ± 0.06 mdpi.com | 14,579.99 mdpi.com |

| Compound 5f–c-KIT Complex | 0.94 ± 0.46 mdpi.com | 19.48 ± 0.06 mdpi.com | 13,722.27 mdpi.com |

| RMSF: Root-Mean-Square Fluctuation; Rg: Radius of Gyration; SASA: Solvent Accessible Surface Area. Data from a study on indazol-pyrimidine derivatives. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. imist.ma These predictive models are invaluable for estimating the activity of newly designed compounds before they are synthesized, thereby saving time and resources. mdpi.com

Both 2D and 3D-QSAR models have been developed for various classes of compounds, including analogues of 2-Methoxyestradiol and monocarbonyl curcumin (B1669340) analogues, which share structural motifs with derivatives of this compound. mdpi.comresearchgate.net These models are built using a "training set" of compounds with known activities and are then validated using a "test set." The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (R²) and the cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.net For example, a 3D-QSAR model for 2-Methoxyestradiol analogues showed a q² of 0.786, indicating strong predictive power. researchgate.net Such models can provide insights into how different structural features, like electrostatic properties and substituent size, influence biological activity, guiding the design of more potent molecules. researchgate.netnih.gov

| QSAR Model Type | Target/Compound Class | Cross-Validation Coefficient (q²) | Correlation Coefficient (R²) |

|---|---|---|---|

| 2D-QSAR | 2-Methoxyestradiol Analogues | 0.779 researchgate.net | N/A |

| 3D-QSAR (CoMFA) | 2-Methoxyestradiol Analogues | 0.786 researchgate.net | 0.927 researchgate.net |

| 2D-QSAR (MLR) | Isatin-based Oxadiazole Analogues | N/A | 0.856 imist.ma |

| 2D-QSAR (MNLR) | Isatin-based Oxadiazole Analogues | N/A | 0.885 imist.ma |

| CoMFA: Comparative Molecular Field Analysis; MLR: Multiple Linear Regression; MNLR: Multiple Nonlinear Regression. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org It is widely used to predict various molecular properties, including electronic properties, reactivity, and spectroscopic data. nih.govresearchgate.net DFT calculations provide fundamental insights into the behavior of compounds like this compound.

Studies on dimethoxybenzene derivatives have employed DFT to analyze key electronic properties. nih.gov These include calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity; a larger gap implies greater stability. nih.gov From these energies, chemical reactivity descriptors such as hardness (η) and softness (S) can be derived. nih.gov Hardness is the resistance to charge transfer, while softness is its inverse. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites on the molecule, which is crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov For instance, DFT calculations using the B3LYP functional have been shown to provide reliable predictions of these properties for dimethoxybenzene systems. nih.gov

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity). |

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and thermodynamic stability. A larger gap suggests higher stability. nih.gov |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance of a molecule to charge transfer. nih.gov |

| Softness (S) | 1 / η | The ease of charge transfer; the inverse of hardness. nih.gov |

Applications of 3 Methoxybenzene 1,2 Diamine in Advanced Materials and Chemical Biology

Utilization in Organic Semiconductor Compound Development for Image Sensor Color Filters

Organic semiconductors are a class of materials that have garnered significant interest for their potential use in various electronic applications, including organic photodetectors (OPDs) for image sensors. The tunability of their optical and electronic properties through molecular design makes them attractive for creating color-selective photodetectors, which are essential components of color filters in image sensors. These filters are responsible for separating light into its primary color components (red, green, and blue) to capture a full-color image.

While the direct application of 3-Methoxybenzene-1,2-diamine in the synthesis of organic semiconductors for image sensor color filters is not extensively documented in publicly available research, its structural features suggest its potential as a valuable building block. Aromatic diamines are common precursors in the synthesis of conjugated organic molecules that form the active layers of OPDs. The condensation of o-phenylenediamines, such as this compound, with various reagents can lead to the formation of benzimidazole-containing structures. These heterocyclic systems can be incorporated into larger π-conjugated systems to tailor the material's absorption spectrum and charge transport properties.

For instance, the synthesis of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles has been achieved through a solvent-controllable photoreaction of 4-methoxyazobenzenes, which can be derived from precursors related to methoxy-substituted anilines. nih.govrsc.org Such benzimidazole (B57391) derivatives are known to be important electronic materials, with applications in organic light-emitting diodes (OLEDs), a technology closely related to OPDs. nih.govrsc.org The methoxy (B1213986) group on the benzene (B151609) ring of this compound can influence the electronic properties of the resulting semiconductor, potentially tuning its absorption to specific wavelengths of light, a critical requirement for color filter applications.

The manufacturing of color filters typically involves photolithography, where a photosensitive color resist is patterned to form the red, green, and blue pixels. toppan.com The organic dyes and pigments used in these resists are a class of organic semiconductors. semanticscholar.org The development of novel organic semiconductors with high thermal and photochemical stability, along with specific absorption characteristics, is an ongoing area of research. While direct evidence is limited, the chemical reactivity of this compound makes it a plausible candidate for the synthesis of new organic semiconductor compounds for this advanced material application.

Role in the Synthesis of Biologically Active Compounds and Pharmaceutical Research

This compound is a key starting material for the synthesis of various heterocyclic scaffolds, most notably benzimidazoles. The benzimidazole core is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. The reactivity of the two adjacent amino groups in this compound allows for cyclization reactions with various electrophiles to form the five-membered imidazole (B134444) ring fused to the benzene ring. The methoxy group at the 3-position can influence the electronic properties and metabolic stability of the resulting molecules, making it a valuable tool in drug design.

Hypoxia-Inducible Factor (HIF) Inhibitor Research Derived from this compound Scaffolds

Hypoxia-Inducible Factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The HIF signaling pathway is implicated in various diseases, including cancer, where it promotes tumor growth and metastasis. Consequently, the development of HIF inhibitors is a significant area of pharmaceutical research.

Benzimidazole-based compounds have emerged as a promising class of HIF inhibitors. The synthesis of these inhibitors often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its derivative. While direct synthesis from this compound is not always explicitly detailed, the formation of methoxy-substituted benzimidazoles is a common strategy in the development of these inhibitors. For example, a series of 2-substituted-4-methoxybenzimidazole-based PDE4 inhibitors has been described, showcasing the utility of the methoxy-substituted o-phenylenediamine core in generating biologically active molecules. nih.gov

Research has shown that certain benzimidazole-2-pyrazole carboxylates are potent inhibitors of HIF prolyl-4-hydroxylases (PHD), enzymes that regulate HIF-1α stability. nih.gov These inhibitors act as 2-oxoglutarate mimetics and have been found to be orally efficacious in stimulating erythropoietin secretion. nih.gov Although the specific use of this compound is not detailed in this context, the synthesis of related benzimidazole structures highlights the potential of this precursor.

The general synthetic route to benzimidazoles from o-phenylenediamines is well-established and can be achieved under various conditions, including the use of microwave irradiation and different catalytic systems. semanticscholar.orgorganic-chemistry.orgresearchgate.net The incorporation of the methoxy group from this compound can modulate the pharmacokinetic and pharmacodynamic properties of the resulting HIF inhibitors.

Mitogen-Activated Protein Kinase (MEK) Inhibitor Development from this compound Derivatives

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK, a key kinase in this pathway, an attractive target for cancer therapy.

A notable example of a MEK inhibitor derived from a this compound precursor is PD 098059. nih.gov This compound, chemically named 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, incorporates the 2-amino-3-methoxyphenyl moiety, which is a direct derivative of this compound. hellobio.commedchemexpress.comnih.gov PD 098059 is a selective and reversible inhibitor of the MAPK-activating enzyme, MEK. apexbt.com

PD 098059 has been shown to bind to the inactive form of MEK, preventing its activation by upstream kinases like Raf. medchemexpress.comnih.gov This inhibition of MEK activation subsequently blocks the phosphorylation of downstream targets, such as ERK1 and ERK2, thereby inhibiting the entire signaling cascade. medchemexpress.com The compound has demonstrated efficacy in both in vitro and in vivo models, inhibiting cell growth and proliferation and inducing apoptosis in cancer cells. hellobio.com

The development of PD 098059 and other benzimidazole-based kinase inhibitors underscores the importance of the this compound scaffold in generating potent and selective therapeutic agents. mdpi.com The presence of the methoxy group can influence the binding affinity and selectivity of the inhibitor for the target kinase.

| Compound | Target | IC50 | Cell Line | Effect |

| PD 098059 | MEK1 | 2-7 µM | Swiss 3T3 | Inhibition of MAPK activation |

| PD 098059 | MEK2 | 50 µM | Weak inhibition of MEK2 activation | |

| PD 098059 | ~7 µM | 3T3 cells | Inhibition of thymidine (B127349) incorporation |

Toll-Like Receptor (TLR) Antagonist Synthesis and Immune Modulation

Toll-Like Receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns and trigger an inflammatory response. However, dysregulation of TLR signaling can lead to autoimmune and inflammatory diseases. Therefore, the development of TLR antagonists is a key area of research for immune modulation.

While direct synthesis of TLR antagonists from this compound is not prominently reported, the formation of benzimidazole and benzotriazole (B28993) scaffolds from this precursor suggests its potential in this field. Benzotriazoles, which can be synthesized from o-phenylenediamines, are known to have a wide range of biological activities. The synthesis of N-arylbenzene-1,2-diamines and 1-arylbenzimidazoles from 4-methoxy-4′-substituted-azobenzenes, which are related to methoxy-substituted anilines, has been demonstrated. nih.govrsc.org These N-aryl-1,2-phenylenediamines are important precursors for various benzimidazole derivatives. nih.govrsc.org

The development of novel TLR antagonists often involves structure-based design and the synthesis of small molecules that can interfere with TLR dimerization or downstream signaling pathways. Current time information in Singapore. While specific examples are lacking, the versatility of this compound in generating diverse heterocyclic structures makes it a plausible starting point for the synthesis of new TLR modulators.

SARS-CoV-2 S-RBD Domain Inhibitor Research Incorporating this compound Moieties

The COVID-19 pandemic spurred intensive research into antiviral therapies targeting the SARS-CoV-2 virus. One of the key targets for drug development is the interaction between the Spike (S) protein's Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into host cells.

The benzimidazole scaffold has been identified as a promising framework for the development of SARS-CoV-2 inhibitors. nih.gov Several studies have explored benzimidazole derivatives as potential inhibitors of the RBD/ACE2 interaction or other viral targets like the main protease (Mpro). selleckchem.com For instance, bazedoxifene, a drug containing a benzimidazole-like core, has been shown to inhibit the RBD/ACE2 complex with an IC50 value in the micromolar range. nih.gov

Given that this compound is a precursor to benzimidazoles, it represents a valuable starting material for the synthesis of novel antiviral agents. The synthesis of benzimidazole derivatives from o-phenylenediamines and various aldehydes or carboxylic acids is a well-established chemical transformation. researchgate.net The methoxy group can be strategically utilized to enhance the binding affinity of the inhibitor to the viral target and to improve its pharmacokinetic properties.

While specific compounds derived directly from this compound for SARS-CoV-2 inhibition are yet to be widely reported, the established antiviral activity of the benzimidazole scaffold strongly suggests the potential of this precursor in the ongoing search for effective COVID-19 therapeutics. nih.gov

| Compound Scaffold | Viral Target | IC50/EC50 | Notes |

| Benzimidazole | RBD/ACE2 | - | Identified as a potential building block for inhibitors. |

| Bazedoxifene | RBD/ACE2 | 1.237 µM | Inhibits the RBD/ACE2 complex in vitro. |

Protein Arginine Deiminase (PAD) Inhibitor Development from this compound Analogues

Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination, is implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as some cancers. The development of PAD inhibitors is therefore a promising therapeutic strategy.

Benzimidazole-based derivatives have been successfully developed as potent and selective PAD inhibitors. nih.govnih.gov The synthesis of these inhibitors often utilizes substituted o-phenylenediamines to construct the benzimidazole core. Specifically, the introduction of a methoxy group on the benzimidazole ring has been shown to be advantageous for PAD2 inhibition and selectivity. nih.gov

For example, a series of benzimidazole-based derivatives of Cl-amidine were synthesized, and it was found that a methoxy substitution at the 4-position of the benzimidazole ring led to significant improvements in PAD2 inhibition. nih.gov Compound 30a , an N-methyl benzimidazole with a 4-methoxy group, demonstrated a dramatic increase in PAD2 inhibition with a kinact/KI of 210,300 M−1min−1 and good selectivity over other PAD isoforms. nih.gov Another compound, 41a , also featuring a 4-methoxy benzimidazole moiety, showed a kinact/KI for PAD2 of 365,400 M−1min−1, representing a greater than 300-fold improvement over earlier generation inhibitors. nih.gov

The synthesis of these methoxy-substituted benzimidazoles would logically start from the corresponding methoxy-substituted o-phenylenediamine, such as this compound or its isomers. These findings highlight the critical role of the this compound scaffold in the development of highly potent and selective PAD inhibitors.

| Compound | Target | kinact/KI (M-1min-1) | Selectivity |

| 30a | PAD2 | 210,300 | 47-fold over PAD3, ~15-fold over PAD4 |

| 41a | PAD2 | 365,400 | 85-fold over PAD3 and PAD4 |

Interleukin-17 (IL-17) Modulator Synthesis and Ocular Inflammatory Disorder Treatment

While direct synthesis of Interleukin-17 (IL-17) modulators using this compound is not extensively documented in readily available literature, its role as a key structural component in pharmacologically active molecules places it as a relevant precursor for anti-inflammatory compounds. IL-17 is a pro-inflammatory cytokine that plays a significant role in the pathogenesis of various inflammatory and autoimmune conditions, including ocular inflammatory disorders like uveitis. nih.govresearchgate.net The therapeutic strategy for such disorders often involves the use of steroid-responsive or nonsteroidal anti-inflammatory agents to manage inflammation. nih.govabbvieeyecare.com

Aromatic diamines, such as this compound, are crucial building blocks for the synthesis of heterocyclic compounds like benzimidazoles. sigmaaldrich.comresearchgate.net The benzimidazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. Research has shown that novel compounds incorporating a methoxybenzene-benzimidazole structure exhibit potent anti-inflammatory properties. For example, 1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) has been identified as an inhibitor of spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling pathways. nih.gov DBMB was found to suppress the production of inflammatory mediators such as nitric oxide and prostaglandin (B15479496) E₂ by inhibiting the NF-κB signaling pathway. nih.gov The synthesis of such complex benzimidazole derivatives often involves the cyclocondensation of an o-phenylenediamine with other reagents. nih.gov Therefore, this compound serves as a valuable starting material for generating libraries of substituted benzimidazoles that can be screened for activity against inflammatory targets, including those involved in the IL-17 pathway or other pathways relevant to treating ocular inflammation.

Investigations into Polymerization Behavior and Polymer Applications of this compound

This compound, as a derivative of o-phenylenediamine (OPD), is a monomer used in the synthesis of advanced polymers with unique properties. The polymerization of OPD and its derivatives typically proceeds through chemical or electrochemical oxidation, yielding poly(o-phenylenediamine) (PoPD). chalcogen.rocyberleninka.ru Chemical polymerization can be carried out using various oxidizing agents, such as potassium dichromate, ferric chloride, or ammonium (B1175870) persulfate, in an acidic medium. chalcogen.roresearchgate.netresearchgate.net

The resulting PoPD polymer is characterized by a phenazine-like ladder structure, which imparts notable thermal stability and redox activity. chalcogen.roresearchgate.net The presence of the methoxy group (-OCH3) on the benzene ring is expected to influence the polymer's final properties. Methoxy groups are known to alter characteristics such as solubility, glass transition temperature (Tg), and thermal degradation pathways in polymers. acs.org By modifying the electronic nature of the monomer, the methoxy group can affect the polymerization rate and the conjugation length of the polymer backbone, which in turn influences its electrical and optical properties. imt.si

Polymers derived from aromatic diamines, like PoPD, have a range of potential applications. Their redox activity makes them suitable for use in electrochemical devices and sensors. cyberleninka.ru Furthermore, this compound can be used to synthesize other classes of high-performance polymers, such as polybenzimidazoles (PBIs), through condensation reactions with dicarboxylic acids. kpi.ua PBIs are known for their exceptional thermal and chemical stability, making them useful in demanding applications.

Table 1: General Properties of Poly(o-phenylenediamine) (PoPD)

| Property | Description | Source(s) |

|---|---|---|

| Structure | Phenazine-like ladder structure | chalcogen.roresearchgate.net |

| Synthesis Method | Chemical or electrochemical oxidative polymerization | chalcogen.rocyberleninka.ru |

| Common Oxidants | Potassium dichromate (K₂Cr₂O₇), Ferric chloride (FeCl₃) | chalcogen.roresearchgate.net |

| Conductivity | Electrically conductive, though generally lower than polyaniline | researchgate.net |

| Thermal Stability | High thermal stability due to rigid ladder structure | researchgate.net |

| Solubility | Generally soluble in solvents like dimethylformamide (DMF) | kashanu.ac.ir |

| Morphology | Can be synthesized in various forms, including nanospheres, microrods, and thin films | researchgate.net |

Use as a Research Reagent and Diagnostic Tool

This compound is a valuable compound in synthetic chemistry and is widely used as a research reagent and a versatile building block. theclinivex.comsigmaaldrich.com Its primary application in research is as an intermediate for the synthesis of a variety of heterocyclic compounds. Due to its two adjacent amine groups, it readily undergoes condensation reactions with aldehydes, ketones, and carboxylic acids to form quinoxalines, benzodiazepines, and, most notably, benzimidazoles. sigmaaldrich.comfishersci.ca This reactivity makes it a key starting material for creating novel organic molecules for pharmaceutical and materials science research. fishersci.ca

In the field of diagnostics, the utility of this compound is linked to the well-established applications of its parent compound, o-phenylenediamine (OPD). OPD is famously used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs). nih.govresearchgate.net In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, OPD is oxidized to 2,3-diaminophenazine, a yellow-orange product whose absorbance can be measured spectrophotometrically to quantify the assay's result. chemicalbook.com

Building on this principle, substituted o-phenylenediamines are used to develop more sophisticated diagnostic tools like fluorescent probes. The introduction of a methoxy group onto the o-phenylenediamine core enhances its electron-rich nature, which can be advantageous in probe design. researchgate.netrsc.org These modified diamines serve as recognition sites that react with specific analytes, such as nitric oxide (NO), converting the diamine into a highly fluorescent benzotriazole derivative. researchgate.netrsc.org This "off-on" fluorescent response allows for the sensitive and selective detection of important biological molecules, positioning this compound as a precursor for advanced diagnostic and sensing agents. chemicalbook.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) |

| 2,3-diaminophenazine |

| This compound |

| Ammonium persulfate |

| Benzimidazole |

| Benzodiazepine |

| Ferric chloride |

| Hydrogen peroxide |

| Interleukin-17 (IL-17) |

| Nitric oxide |

| o-phenylenediamine (OPD) |

| Polybenzimidazole (PBI) |

| Poly(o-phenylenediamine) (PoPD) |

| Potassium dichromate |

| Prostaglandin E₂ |

| Quinoxaline |

Future Research Directions and Emerging Trends for 3 Methoxybenzene 1,2 Diamine

Exploration of Novel Catalytic Systems for Efficient 3-Methoxybenzene-1,2-diamine Transformations

The development of new catalytic methods is paramount for unlocking the full synthetic potential of this compound. Future research will likely focus on creating highly efficient and selective catalytic systems for its transformation into high-value chemical entities.

One promising direction is the design of bifunctional organocatalysts derived from chiral 1,2-diamines. mdpi.comrsc.org By incorporating the this compound moiety into a larger chiral scaffold, it may be possible to create catalysts for asymmetric reactions, such as Michael additions or Mannich-type reactions. mdpi.com The electronic properties imparted by the methoxy (B1213986) group could modulate the catalyst's activity and selectivity. Research in this area would involve synthesizing libraries of these novel catalysts and screening their performance in various asymmetric transformations.

Furthermore, the exploration of transition-metal catalysis offers significant opportunities. Manganese-catalyzed "borrowing hydrogen" processes, which have been demonstrated for related methoxy-substituted diamines, could be adapted for the efficient synthesis of N-heterocycles like tetrahydroquinoxalines from this compound and diols. researchgate.net Future work could expand this to other earth-abundant metals and a wider range of alcohol substrates, providing a greener alternative to traditional alkylation methods. The development of conformationally dynamic catalytic systems, where the catalyst's activity can be switched by an external stimulus, represents another cutting-edge area. rsc.org

| Catalyst Type | Potential Transformation | Research Focus |

| Chiral Organocatalysts | Asymmetric Michael Addition, Mannich Reaction | Synthesis of catalysts incorporating the this compound scaffold to control stereoselectivity. mdpi.com |

| Manganese Catalysts | N-alkylation, Heterocycle Synthesis (e.g., Quinoxalines) | Utilizing borrowing hydrogen methodology with diols and alcohols for atom-economical synthesis. researchgate.net |

| Palladium Catalysts | C-N Cross-Coupling Reactions | Development of selective methods for mono- or di-arylation to produce N-arylbenzene-1,2-diamines. rsc.org |

| Dynamic Catalytic Systems | Switchable Catalysis | Designing catalysts whose activity can be modulated by external stimuli for controlled, multi-step reactions. rsc.org |

Expanding the Scope of Heterocyclic Synthesis with this compound in Sustainable Chemistry

This compound is an ideal precursor for a variety of heterocyclic compounds, particularly benzimidazoles, quinoxalines, and phenazines, which are core structures in many pharmaceuticals and functional materials. A major emerging trend is the application of sustainable and green chemistry principles to these syntheses. chemijournal.comnih.gov

Future research will focus on developing one-pot, multicomponent reactions (MCRs) that utilize this compound to construct complex heterocyclic systems in a single step, minimizing waste and improving efficiency. rasayanjournal.co.in The use of green solvents like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a key area of investigation for these reactions. mdpi.com For instance, developing a water-based, catalyst-free MCR for synthesizing novel benzimidazole (B57391) libraries from this compound, various aldehydes, and other components would be a significant advancement. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) is another powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. rasayanjournal.co.inresearchgate.net Research into MAOS protocols for the condensation of this compound with dicarbonyl compounds or carboxylic acids could provide rapid access to a diverse range of substituted quinoxalines and benzimidazoles.

| Heterocyclic System | Synthetic Approach | Sustainability Aspect |

| Benzimidazoles | One-pot reaction with aldehydes | Use of green solvents (e.g., water, PEG), potential for catalyst-free conditions. mdpi.com |

| Quinoxalines | Microwave-assisted condensation with 1,2-dicarbonyls | Reduced reaction times, higher yields, solvent-free conditions. rasayanjournal.co.in |

| 1,2,4-Triazoles | Multicomponent reaction | High atom economy, minimal purification steps. researchgate.net |

| Pyrimidines | Ultrasound-assisted synthesis | Energy efficiency, enhanced reaction rates. rasayanjournal.co.in |

Advanced Structure-Based Drug Design Leveraging this compound Scaffolds for Novel Therapeutic Targets

The benzimidazole scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Future drug discovery efforts will increasingly rely on advanced structure-based drug design (SBDD) and artificial intelligence (AI) to create novel therapeutics targeting a range of diseases. nih.govrsc.org

Generative AI models can be used to design novel molecules de novo within the binding pocket of a specific protein target. rsc.orgscispace.com By using the this compound core as a starting point or a key fragment, these algorithms can generate libraries of virtual compounds with optimized binding affinities and drug-like properties. This approach could accelerate the discovery of inhibitors for challenging targets like protein-protein interactions or specific enzyme isoforms. For example, the scaffold could be elaborated to target kinases, proteases, or cyclooxygenase (COX) enzymes, which are implicated in cancer and inflammation. researchgate.net

Evolving experimental techniques in SBDD, such as cryogenic electron microscopy (cryo-EM) and serial room-temperature crystallography, provide dynamic information about protein-ligand interactions. researchgate.net These methods can be used to visualize how ligands derived from this compound bind to their targets, revealing subtle conformational changes that can be exploited for the rational design of next-generation drugs with improved potency and selectivity. researchgate.net

Integration of this compound in Responsive Materials and Supramolecular Chemistry

The ability of the vicinal diamine groups to form reversible non-covalent interactions, such as hydrogen bonds, makes this compound an attractive building block for supramolecular chemistry and stimuli-responsive materials. rsc.org These "smart" materials can change their properties in response to external stimuli like pH, light, temperature, or chemical analytes.

An emerging trend is the development of supramolecular gels that can undergo dynamic transformations, such as gel-to-gel transitions. rsc.org By incorporating this compound into gelator molecules, it may be possible to create gels that respond to changes in pH. The protonation/deprotonation of the amine groups would alter the hydrogen bonding network, leading to a change in the material's mechanical properties.

Furthermore, the diamine can be used as a monomer or cross-linker in the synthesis of polymers. Future research could explore the creation of polymers that exhibit self-healing properties. If the polymer backbone is connected by reversible bonds involving the diamine moiety, mechanical damage could be repaired by applying a stimulus (e.g., heat) to promote the reformation of these bonds. The methoxy group can be used to fine-tune properties such as solubility and thermal stability.

| Material Type | Key Feature | Stimulus | Potential Application |

| Supramolecular Gels | Reversible hydrogen bonding | pH, Temperature | Drug delivery, tissue engineering. rsc.org |

| Self-Healing Polymers | Dynamic covalent or non-covalent bonds | Heat, Light | Coatings, soft robotics. |

| Chemosensors | Host-guest interactions | Metal ions, Anions | Environmental monitoring, diagnostics. |

| Shape-Memory Polymers | Crosslinked network | Temperature | Actuators, biomedical devices. rsc.org |

Applications in Nanotechnology and Advanced Functional Materials Beyond Existing Research

The unique electronic and coordination properties of this compound and its derivatives open up avenues for their use in nanotechnology and advanced functional materials. While this area is less explored, significant potential exists.

One future direction is the synthesis of fluorescent carbon dots. O-phenylenediamine (B120857) derivatives are common precursors for creating nitrogen-doped carbon dots, which are valued for their biocompatibility and tunable photoluminescence. The methoxy group in this compound could influence the quantum yield and emission wavelength of the resulting nanomaterials, making them suitable for applications in bioimaging and sensing.

In the field of electronics, the condensation of this compound can lead to the formation of conjugated polymers. These materials could be investigated for their semiconducting properties and potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-donating methoxy group would modulate the polymer's HOMO/LUMO energy levels, impacting its charge transport characteristics. Research would focus on controlling the polymerization process to achieve high molecular weight materials with ordered structures.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly integral to all stages of chemical research and production. Future efforts will focus on developing more sustainable methods for both the synthesis of this compound and its subsequent use. mdpi.com